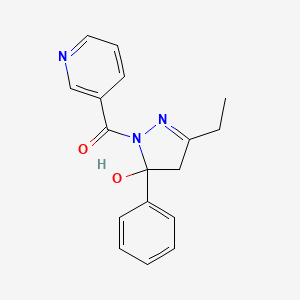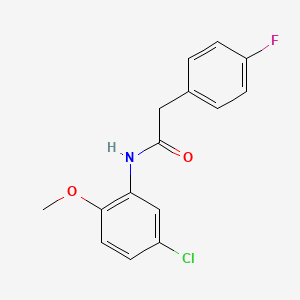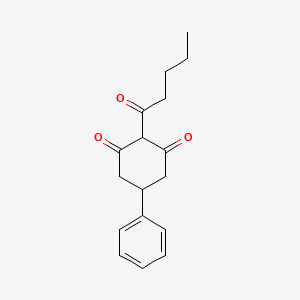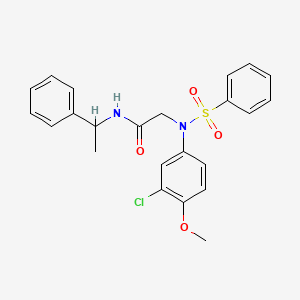![molecular formula C15H21BrN2O3 B5107850 3-bromo-4-methoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5107850.png)
3-bromo-4-methoxy-N-[3-(4-morpholinyl)propyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-4-methoxy-N-[3-(4-morpholinyl)propyl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known to have a wide range of biochemical and physiological effects, and its mechanism of action has been the subject of numerous studies. In
Scientific Research Applications
3-bromo-4-methoxy-N-[3-(4-morpholinyl)propyl]benzamide has a wide range of scientific research applications. It has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from damage caused by oxidative stress. Additionally, this compound has been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in vitro.
Mechanism of Action
The mechanism of action of 3-bromo-4-methoxy-N-[3-(4-morpholinyl)propyl]benzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, which may contribute to its anti-cancer and neuroprotective effects. It has also been shown to modulate the activity of certain signaling pathways, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
3-bromo-4-methoxy-N-[3-(4-morpholinyl)propyl]benzamide has a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, protect neurons from damage caused by oxidative stress, and reduce inflammation in vitro. Additionally, this compound has been shown to modulate the activity of certain signaling pathways, which may contribute to its various effects.
Advantages and Limitations for Lab Experiments
One advantage of using 3-bromo-4-methoxy-N-[3-(4-morpholinyl)propyl]benzamide in lab experiments is that it has been extensively studied, and its mechanism of action is relatively well understood. Additionally, this compound has a wide range of potential applications, which makes it a versatile tool for scientific research. However, one limitation of using this compound in lab experiments is that it may have off-target effects, which could complicate the interpretation of results.
Future Directions
There are many potential future directions for the study of 3-bromo-4-methoxy-N-[3-(4-morpholinyl)propyl]benzamide. One possible direction is to further explore its potential as an anti-cancer agent, and to investigate its effects on different types of cancer cells. Another possible direction is to investigate its potential as a neuroprotective agent in vivo, and to explore its effects on different types of neurons. Additionally, this compound could be further studied for its potential as an anti-inflammatory agent, and its effects on different types of immune cells could be investigated. Finally, the off-target effects of this compound could be further explored, and strategies for minimizing these effects could be developed.
Synthesis Methods
The synthesis method of 3-bromo-4-methoxy-N-[3-(4-morpholinyl)propyl]benzamide involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This is then reacted with N-[3-(4-morpholinyl)propyl]amine to form 4-methoxy-N-[3-(4-morpholinyl)propyl]benzamide. Finally, this compound is reacted with bromine to form 3-bromo-4-methoxy-N-[3-(4-morpholinyl)propyl]benzamide.
properties
IUPAC Name |
3-bromo-4-methoxy-N-(3-morpholin-4-ylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O3/c1-20-14-4-3-12(11-13(14)16)15(19)17-5-2-6-18-7-9-21-10-8-18/h3-4,11H,2,5-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYVFCIUJBGGQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCCN2CCOCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-N-ethyl-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5107776.png)
![4-[(4-tert-butylcyclohexyl)amino]cyclohexanol](/img/structure/B5107782.png)

![N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-3,3-diphenylacrylamide](/img/structure/B5107791.png)

![N-(1-{1-[3-(3-methoxyphenyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)tetrahydro-3-furancarboxamide](/img/structure/B5107805.png)
![2-(2-propyn-1-ylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5107812.png)
![N-[3-(2-furyl)phenyl]-1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5107818.png)
![N-benzyl-2-{3-[4-morpholinyl(oxo)acetyl]-1H-indol-1-yl}acetamide](/img/structure/B5107820.png)
![2-[4-(1-ethyl-4-piperidinyl)-1-piperazinyl]pyrimidine](/img/structure/B5107842.png)
![3-{1-[(4-methoxyphenyl)acetyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5107846.png)
![ethyl [5-(3,5-dichloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5107848.png)
